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CAS No.: 62238-15-7
Cat. No.: B13794527
Get Quote
. J

Executive Summary

This technical guide provides a comprehensive structural and cheminformatic analysis of 2,3,4-
trimethyldecane (

), a branched alkane isomer. While often viewed as a standard hydrocarbon in fuel chemistry,
its specific branching pattern serves as a critical model in drug development for understanding
hydrophobic collapse, lipophilic volume filling, and stereochemical complexity in ligand-receptor
binding.

This document details the derivation of its SMILES notation, analyzes its stereochemical
properties, and outlines a self-validating computational protocol for its generation and property
prediction.

Molecular Architecture & Nomenclature[1]
Structural Derivation (IUPAC)

The nomenclature 2,3,4-trimethyldecane follows IUPAC systematic rules for acyclic alkanes:
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» Parent Chain: The longest continuous carbon chain consists of 10 carbons (decane).

e Numbering: The chain is numbered starting from the end that gives the substituents the
lowest possible locants.[1][2][3]

o Left-to-Right: Methyls at 2, 3,[4][5][6][7] 4. (Set: 2,3,4)
o Right-to-Left: Methyls at 7, 8, 9. (Set: 7,8,9)

o Decision: The set (2,3,[3][4][5][6][8]4) is lower; therefore, numbering starts at the highly
substituted end.

o Substituents: Three methyl groups (

) are attached at carbons 2, 3, and 4.

Stereochemical Analysis

Unlike linear alkanes, 2,3,4-trimethyldecane possesses stereogenic centers, making it a chiral
molecule. This is a critical consideration for drug development professionals modeling protein-
ligand interactions where spatial occupancy is distinct between enantiomers.

e C2 Position: Achiral. It is bonded to two identical methyl groups (the terminal

and the substituent methyl).

e C3 Position:Chiral. Bonded to four distinct groups:

o (Isopropyl group from C2)

o (The rest of the chain)
e C4 Position:Chiral. Bonded to four distinct groups:

o (The C3-C2 moiety)

o (Hexyl chain)

Implication: With two chiral centers (
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), there are

stereoisomers (two pairs of enantiomers).

SMILES Notation & Informatics

The Simplified Molecular Input Line Entry System (SMILES) is the industry standard for ASCII
string representation of chemical structures.[9]

Canonical SMILES Derivation

To generate the SMILES string for 2,3,4-trimethyldecane, we traverse the molecular graph.
Step-by-Step Construction:
o Backbone Identification: A 10-carbon chain: CCCCCCCCCC

e Branching Syntax: Branches are enclosed in parentheses () immediately following the atom
to which they are attached.

o Application:

o Atom 2 has a methyl: CC(C)...[4][10]

o Atom 3 has a methyl: ...C(C)...

o Atom 4 has a methyl: ...C(C)...

o Remaining Chain (C5-C10): CCCCCC
Composite String: CC(C)C(C)C(C)CCCCCC

Note: Depending on the canonicalization algorithm (e.g., Morgan algorithm used in RDKit or
OpenEye), the string may be read from the long chain end first to prioritize unique indexing:
Canonical Output:CCCCCCC(C)C(C)C(C)C

Isomeric SMILES

To specify a specific stereocisomer (e.g., 3R, 4S), the @ (counter-clockwise) or @@ (clockwise)
syntax is required.
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o Example (Generic Isomeric):CCCCCCCC(C)C

» Note: Without specific stereochemical isolation data, the canonical non-isomeric SMILES is
used for general database storage.

Physicochemical Profile

The following data represents computed properties essential for evaluating the molecule's role
as a lipophilic moiety in drug design (e.g., as a linker or hydrophobic core).

Property Value Unit Method/Source
Molecular Formula - Stoichiometry
Molecular Weight 184.36 g/mol PubChem [1]
Atom-Additive Model
XLogP3 ~6.4
[1]
H-Bond Donors 0 count Cactvs
H-Bond Acceptors 0 count Cactvs
Rotatable Bonds 8 count RDKit Logic
Topological Polar o
0.0 Polar contribution
Surface Area
Complexity 105 - Cactvs

Scientific Insight: The high LogP (6.4) indicates extreme lipophilicity. In a biological context, this
substructure would aggressively partition into lipid bilayers. If used in a drug molecule, it would
require significant polar solubilizing groups to maintain bioavailability.

Experimental & Computational Protocol
Protocol: In Silico Generation and Validation

Objective: Generate a valid 3D conformer and SMILES string for 2,3,4-trimethyldecane using
open-source cheminformatics tools.
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Prerequisites:
e Python 3.8+
e RDKit (Cheminformatics Library)
Methodology:

« Instantiation: Define the molecule using the raw SMILES string derived in Section 2.1.

Sanitization: The software validates valency (Carbon = 4 bonds) to ensure chemical reality.

Hydro-filling: Explicit hydrogens are added to complete the valence shell.

Embedding: Distance Geometry is used to generate an initial 3D coordinate set.

Optimization: The structure is energy-minimized using the MMFF94 (Merck Molecular Force
Field) to resolve steric clashes between the adjacent methyl groups at C2, C3, and C4.

Visualization of Workflow

The following diagram illustrates the logic flow from nomenclature to validated structural object.

Figure 1: Cheminformatics workflow for deriving and validating the canonical SMILES string.

Structural Connectivity Diagram

To visualize the specific branching that creates the steric bulk and chirality, refer to the
connectivity tree below.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13794527?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

____________________________________

Click to download full resolution via product page

Figure 2: Connectivity graph highlighting the chiral centers (C3, C4) and methyl branches.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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